Costic acid Costic acid Beta-Costic acid, also known as b-costate or β-costic acid, belongs to the class of organic compounds known as eudesmane, isoeudesmane or cycloeudesmane sesquiterpenoids. These are sesquiterpenoids with a structure based on the eudesmane skeleton. Beta-Costic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, Beta-costic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Beta-costic acid can be found in burdock and herbs and spices. This makes Beta-costic acid a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 3650-43-9
VCID: VC21335048
InChI: InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12-13H,1-2,4-9H2,3H3,(H,16,17)/t12-,13+,15-/m1/s1
SMILES: CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol

Costic acid

CAS No.: 3650-43-9

Cat. No.: VC21335048

Molecular Formula: C15H22O2

Molecular Weight: 234.33 g/mol

* For research use only. Not for human or veterinary use.

Costic acid - 3650-43-9

CAS No. 3650-43-9
Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
IUPAC Name 2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid
Standard InChI InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12-13H,1-2,4-9H2,3H3,(H,16,17)/t12-,13+,15-/m1/s1
Standard InChI Key UJQGVDNQDFTTLZ-UHFFFAOYSA-N
Isomeric SMILES C[C@]12CCCC(=C)[C@@H]1C[C@@H](CC2)C(=C)C(=O)O
SMILES CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O
Canonical SMILES CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O
Melting Point 87-88°C

Chemical Identity and Structure

Costic acid is a sesquiterpenoid carboxylic acid with the molecular formula C15H22O2 and a molecular weight of 234.34 . Its systematic chemical name is (2R,4aR,8aS)-decahydro-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid . Other common synonyms include Costus acid, β-Costic acid, and beta-Costic acid .

The compound features a distinctive bicyclic structure with three defined stereocenters and two methylene groups . Its structural representation can be expressed using the following identifiers:

Structural Identifiers

  • SMILES notation: C[C@]12CCCC(=C)[C@@H]1CC@@HC(=C)C(O)=O

  • InChIKey: UJQGVDNQDFTTLZ-VNHYZAJKSA-N

  • InChI: 1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12-13H,1-2,4-9H2,3H3,(H,16,17)/t12-,13+,15-/m1/s1

The structure contains a naphthalene derivative backbone with defined stereochemistry at positions 2R, 4aR, and 8aS, along with a carboxylic acid functional group .

Physical and Chemical Properties

Costic acid exhibits specific physicochemical characteristics that influence its behavior in biological systems and determine its practical applications.

Physical Properties

Costic acid typically appears as a powder with the following measured and predicted physical properties:

PropertyValueUnitNote
Melting point87-88°CExperimental
Boiling point362.9±21.0°CPredicted
Density1.04±0.1g/cm³Predicted
LogP4.930-Estimated
pKa4.42±0.11-Predicted

Solubility Profile

The compound demonstrates selective solubility in various organic solvents including:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • DMSO

  • Acetone

Thermodynamic Properties

Key thermodynamic parameters of costic acid include:

PropertyValueUnit
Gibbs free energy of formation (ΔfG°)1.95kJ/mol
Enthalpy of formation (ΔfH° gas)-302.00kJ/mol
Enthalpy of fusion (ΔfusH°)19.19kJ/mol
Enthalpy of vaporization (ΔvapH°)71.03kJ/mol
Critical temperature (Tc)924.17K
Critical pressure (Pc)2345.09kPa

Natural Sources and Occurrence

Botanical Source

Ecological Significance

Within D. viscosa, costic acid likely plays a role in the plant's defense mechanisms against herbivores and competing plant species. The allelopathic properties of costic acid contribute to the plant's ecological advantage by inhibiting the growth of neighboring vegetation .

Biological Activities

Acaricidal Activity

Comparative studies have also evaluated structurally related compounds, with findings indicating that (+)-costal (a related compound) exhibits particularly strong acaricidal activity against Varroa destructor .

Phytotoxic Effects

Costic acid demonstrates significant phytotoxic activity, making it a candidate for development as a natural herbicide . Studies on tomato plants (Solanum lycopersicum L.) have documented several effects including:

  • Growth inhibition of tomato seedlings

  • Induction of chlorosis

  • Development of spot lesions on leaves

  • Chlorophyll depletion

  • Callose deposition

Other Biological Activities

Beyond its acaricidal and phytotoxic properties, research suggests costic acid possesses:

  • Insecticidal activity

  • Antiparasitic properties

These activities expand the potential applications of costic acid in agricultural and possibly medicinal contexts.

Mechanism of Action

Cellular Mechanisms of Phytotoxicity

Detailed investigations into the phytotoxic mode of action of α-costic acid reveal a complex cellular mechanism. Studies using biochemical assays and confocal microscopy on tomato protoplasts have elucidated several key processes:

  • Induction of oxidative stress in plant cells, particularly targeting:

    • Mitochondria (ROS overproduction and network disruption)

    • Chloroplasts (singlet oxygen overproduction)

  • Cellular damage cascade:

    • Extensive membrane damage

    • Ion leakage

    • Lipid peroxidation

    • Vacuole disintegration

    • Autophagosome formation

  • Ultimate result:

    • Programmed cell death associated with autophagy

This mechanism explains costic acid's effectiveness as a natural phytotoxin and supports its potential development as a bioherbicide.

Synthesis

Related Compounds

The established synthetic pathway also enables access to structurally related natural products, including:

  • (+)-Costal

  • (+)-Costol

  • (+)-β-selinene

These related compounds have also been evaluated for acaricidal activity, providing valuable structure-activity relationship data.

These applications align with growing consumer and regulatory preference for natural product-based agricultural inputs as alternatives to synthetic chemicals.

Research Applications

As a bioactive natural product with well-defined mechanisms, costic acid also serves as:

  • A valuable probe for understanding cellular stress responses

  • A model compound for studying autophagy and programmed cell death in plant cells

  • A prototype for developing novel sesquiterpenoid-based agricultural products

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